2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE
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Overview
Description
2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenoxy group and a dimethylmorpholino group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE typically involves a multi-step process. The initial step often includes the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with an appropriate ethanone derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield phenolic and morpholino derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, altering their activity. The dimethylmorpholino group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. The pathways involved in its action are subject to ongoing research to fully elucidate its effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE stands out due to its unique combination of functional groups. Similar compounds include:
2-(2-BROMOPHENOXY)-1-(MORPHOLINO)-1-ETHANONE: Lacks the dimethyl groups, which may affect its chemical properties and applications.
2-(2-CHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE:
2-(2-BROMOPHENOXY)-1-(2,6-DIMETHYLPIPERIDINO)-1-ETHANONE: Replaces the morpholino group with a piperidino group, altering its biological activity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-7-16(8-11(2)19-10)14(17)9-18-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLDVYUWIVJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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